molecular formula C19H19NO6S B2368572 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate CAS No. 1203319-97-4

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate

Cat. No. B2368572
CAS RN: 1203319-97-4
M. Wt: 389.42
InChI Key: ZHOWEQBUDKKQHK-UHFFFAOYSA-N
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Description

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate” is an organic compound that can be used as an intermediate in organic synthesis . It has a wide range of applications in the pharmaceutical and pesticide industries, often used in the synthesis of biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The compound can react with 2-furanaldehyde and sodium hydroxide to form 2-furanmethanol, which can then react with isocyanate to form the target compound .

Scientific Research Applications

Antidepressant and Antianxiety Activities

Research has shown that derivatives of compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exhibit potential antidepressant and antianxiety activities. Kumar et al. (2017) synthesized a novel series of compounds starting from 2-acetylfuran and found that some of these compounds significantly reduced immobility times in albino mice, indicating antidepressant effects, and also showed notable antianxiety activity in behavioral tests (Kumar et al., 2017).

Antiprotozoal Agents

Compounds with structures related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate have been evaluated for their antiprotozoal properties. Ismail et al. (2004) synthesized and tested a series of compounds for their efficacy against Trypanosoma and Plasmodium species, showing significant in vitro and in vivo activities in controlling these protozoal infections (Ismail et al., 2004).

Antinociceptive and Anti-Inflammatory Properties

Derivatives of similar compounds have been investigated for their antinociceptive (pain-relieving) and anti-inflammatory properties. Selvam et al. (2012) synthesized a series of thiazolopyrimidine derivatives, demonstrating significant pain-relieving and anti-inflammatory effects in pharmacological screenings (Selvam et al., 2012).

Antimicrobial Activity

Research has explored the antimicrobial properties of compounds structurally similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate. Mathew et al. (2020) synthesized a series of furfuran derivatives and evaluated their effectiveness against various bacterial strains, showing promising antimicrobial activities (Mathew et al., 2020).

Synthesis and Characterization

The synthesis and structural characterization of related compounds have been a focal point of scientific research. Abdel Hafez et al. (2001) conducted a study on synthesizing bioactive compounds from visnaginone, showcasing the methodologies and structural analysis vital for advancing the understanding of such complex compounds (Abdel Hafez et al., 2001).

Safety and Hazards

This compound is generally safe under normal usage conditions, but appropriate laboratory procedures and personal protective measures should be followed . Avoid inhalation, ingestion, or contact with skin and eyes. Ensure good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-13(2)27(22,23)16-7-5-14(6-8-16)10-19(21)25-12-15-11-18(26-20-15)17-4-3-9-24-17/h3-9,11,13H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWEQBUDKKQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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